(2E)-((Aminocarbonothioyl)hydrazono)acetic acid
Description
(2E)-((Aminocarbonothioyl)hydrazono)acetic acid (CAS: 763901-34-4) is a thiocarbamoyl hydrazone derivative of glyoxylic acid. Its structure features an (E)-configured hydrazono group linked to a thioamide (N–C(=S)–NH₂) and a carboxylic acid moiety. This compound is characterized by the SMILES notation: C(=NNC(=S)N)C(=O)O and InChIKey LBPGMKDNBOKEEF-KTAJNNJTSA-N . The E-configuration stabilizes the planar geometry, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-(carbamothioylhydrazinylidene)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S/c4-3(9)6-5-1-2(7)8/h1H,(H,7,8)(H3,4,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPGMKDNBOKEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NNC(=S)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918948 | |
| Record name | {2-[Imino(sulfanyl)methyl]hydrazinylidene}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928-74-5 | |
| Record name | {2-[Imino(sulfanyl)methyl]hydrazinylidene}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2E)-((Aminocarbonothioyl)hydrazono)acetic acid is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and enzyme-inhibitory properties, supported by data from various studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiosemicarbazide with an appropriate carbonyl compound in the presence of an acid catalyst. For instance, one method involves using glacial acetic acid as a solvent, where 2-acetylpyridine reacts with thiosemicarbazide to yield the target compound .
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of this compound and its derivatives. The compound has shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi. In vitro assays demonstrated that metal complexes derived from this compound exhibit moderate antimicrobial activity against pathogens such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus .
| Microorganism | Activity Level |
|---|---|
| Bacillus subtilis | Moderate |
| Escherichia coli | Moderate |
| Staphylococcus aureus | Moderate |
| Aspergillus niger | Moderate |
Antitumor Activity
Research indicates that this compound exhibits promising cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of this compound can induce apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism appears to involve the inhibition of key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell survival and proliferation .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.4 |
| A549 | 12.8 |
| MDA-MB-231 | 18.6 |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on α-glucosidase and α-amylase, which are relevant targets for diabetes management. This suggests that this compound may have therapeutic applications in managing blood sugar levels .
Case Studies
- Case Study on Antimicrobial Properties : A study evaluated the antibacterial effects of metal complexes formed with this compound against various bacterial strains using the disc diffusion method. The results indicated significant zones of inhibition compared to control groups, highlighting the potential of these complexes in treating bacterial infections .
- Case Study on Cytotoxicity : In a comparative study, several derivatives of this compound were tested against human cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, with some demonstrating IC50 values lower than established chemotherapeutic agents, suggesting their potential as alternative anticancer agents .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of aminocarbonothioyl compounds exhibit promising anticancer properties. For instance, thiohydantoins, which are structurally related to (2E)-((aminocarbonothioyl)hydrazono)acetic acid, have shown effectiveness against prostate cancer and metastatic castration-resistant prostate cancer (mCRPC). Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell cycle progression .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies have shown that this compound exhibits significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as fungi like Aspergillus niger. These findings suggest its potential use in developing new antimicrobial agents .
3. Enzyme Inhibition
This compound has been explored for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of α-glucosidase and α-amylase, which are crucial in the management of diabetes. By modulating these enzymes' activities, this compound may help regulate blood sugar levels .
Agricultural Applications
1. Herbicide Development
this compound serves as an intermediate in the synthesis of herbicides such as glyphosate. Its role in enhancing herbicide efficacy makes it a valuable compound in agricultural chemistry, contributing to improved crop yields and pest management strategies .
2. Nutritional Additives
In animal nutrition, derivatives of this compound can be utilized as feed additives to enhance growth performance and overall health in livestock. The incorporation of such compounds into feed formulations can improve nutrient absorption and reduce metabolic disorders .
Material Science Applications
1. Coordination Complexes
The ability of this compound to form coordination complexes with metal ions has been investigated for applications in materials science. These complexes can exhibit unique properties that are beneficial for catalysis and material synthesis. For example, copper(II) complexes formed with this compound have been studied for their catalytic activity in organic transformations .
2. Synthesis of Functional Materials
The compound is also being explored for synthesizing functional materials such as hydrogels and polymer composites. Its chemical properties allow for the modification of polymer matrices, enhancing their mechanical strength and thermal stability .
Data Tables
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibits cell proliferation in cancer cell lines |
| Antimicrobial properties | Effective against Staphylococcus aureus and fungi | |
| Enzyme inhibition | Modulates α-glucosidase and α-amylase activity | |
| Agricultural Science | Herbicide development | Used as an intermediate in glyphosate synthesis |
| Nutritional additives | Enhances livestock growth performance | |
| Material Science | Coordination complexes | Exhibits catalytic activity with metal ions |
| Synthesis of functional materials | Improves mechanical properties of polymer composites |
Case Studies
Case Study 1: Anticancer Effects
A study published in 2021 investigated the anticancer effects of thiohydantoin derivatives related to this compound on prostate cancer cells. The results indicated a significant reduction in cell viability at lower concentrations compared to controls.
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, this compound demonstrated superior activity against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazonoacetic Acid Derivatives with Sulfonyl Groups
Example: (E)-2-(2-((4-Methoxyphenyl)sulfonyl)hydrazono)acetic acid (NSC 267213)
- Structure: Replaces the aminocarbonothioyl group with a sulfonyl (SO₂) moiety.
- Bioactivity : Exhibits alkylating antineoplastic activity, with Pearson correlation coefficients (PCC) of 0.561–0.647 in COMPARE analyses against NCI standard agents .
- Stability : Degrades via hydrolysis and sulfinic acid elimination; electron-withdrawing substituents on the sulfonyl group enhance stability .
Triterpenoid Derivatives with Aminocarbonothioyl Hydrazono Moieties
Example: 3-(Acetyloxy)-23-[(aminocarbonothioyl)hydrazono]olean-12-en-28-oic acid
- Structure: The hydrazono-thioamide group is appended to a triterpenoid backbone.
- Bioactivity : Demonstrates antiproliferative activity against HL-60, HT-29, and MCF-7 cell lines (IC₅₀: 1–10 µM), inducing cell cycle arrest and apoptosis .
- Key Difference: The bulky triterpenoid scaffold enhances membrane permeability and target binding affinity, whereas the smaller glyoxylic acid derivative may exhibit faster clearance .
Acetylated Hydrazonoacetic Acid Derivatives
Example: (E)-2-(2-Acetylhydrazono)-2-phenylacetic acid
- Structure : Substitutes the thioamide with an acetyl group (N–C(=O)–CH₃).
- Properties : Lower molecular weight (206.2 g/mol) and reduced hydrogen-bonding capacity compared to the target compound.
- Toxicity : Associated with hazard statements H302 (acute toxicity) and H315/H319 (skin/eye irritation) .
- Key Difference : The acetyl group diminishes thiophilicity, likely reducing interactions with metal-containing enzymes or thiol-rich proteins .
Methoxycarbonothioyl Hydrazonoacetic Acid
Example: (2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid
- Structure: Methoxy group (OCH₃) attached to the carbonothioyl moiety.
- Synthesis: Derived from methoxycarbonothioyl hydrazine and glyoxylic acid.
Structural and Functional Analysis
| Parameter | (2E)-((Aminocarbonothioyl)hydrazono)acetic Acid | NSC 267213 | Triterpenoid Derivative | (E)-2-Acetylhydrazono-phenylacetic Acid |
|---|---|---|---|---|
| Molecular Weight | 163.15 g/mol | 284.28 g/mol | ~600 g/mol | 206.2 g/mol |
| Key Functional Group | N–C(=S)–NH₂ (thioamide) | SO₂ (sulfonyl) | Triterpenoid + thioamide | N–C(=O)–CH₃ (acetyl) |
| Polarity | Moderate (carboxylic acid + thioamide) | High (sulfonyl + carboxylic) | Low (hydrophobic scaffold) | Low (acetyl + phenyl) |
| Bioactivity | Anticancer (predicted) | Antineoplastic (confirmed) | Antiproliferative | Limited data |
| Stability | Susceptible to hydrolysis at thioamide | Degrades via sulfinic acid elimination | High (steric protection) | Stable under acidic conditions |
Mechanistic Insights
- Thioamide vs. Sulfonyl : The thioamide group in the target compound may act as a metal chelator or interact with cysteine residues in proteins, contrasting with the sulfonyl group’s role in alkylation or enzyme inhibition .
- E-Configuration : Planar geometry optimizes π-π stacking and hydrogen bonding, critical for DNA intercalation or enzyme binding in analogs like NSC 267213 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
